1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a brominated naphthyl group attached to a dihydrouracil moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione can be synthesized through the bromination of 1-(1-naphthyl)dihydrouracil. The bromination reaction typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the naphthyl ring . Another method involves the hydrogenation of 1-(4-bromo-1-naphthyl)dihydrouracil with lithium aluminum hydride, which yields either 1-(1-naphthyl)-2-oxohexahydropyrimidine or 1-(4-bromo-1-naphthyl)-2-oxohexahydropyrimidine, depending on the solvent used .
Industrial Production Methods
The industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated products depending on the reducing agent and conditions used.
Substitution: The bromine atom on the naphthyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrogenated products such as 1-(1-naphthyl)-2-oxohexahydropyrimidine.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The brominated naphthyl group can enhance binding affinity and specificity, while the dihydrouracil moiety may contribute to the overall stability and reactivity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthyl)dihydrouracil: Lacks the bromine atom, resulting in different reactivity and binding properties.
1-(4-Bromo-1-naphthyl)-2-oxohexahydropyrimidine: A hydrogenated derivative with distinct chemical and biological characteristics.
Uniqueness
1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)-1,3-diazinane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-5-6-12(10-4-2-1-3-9(10)11)17-8-7-13(18)16-14(17)19/h1-6H,7-8H2,(H,16,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTALZVLMTZHMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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